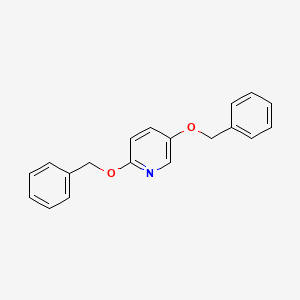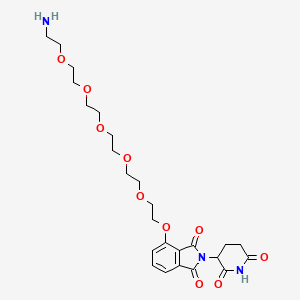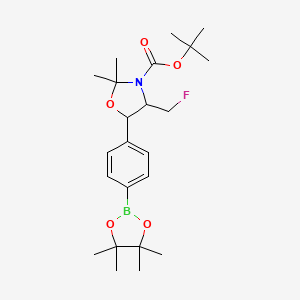
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol is a chiral compound with significant potential in various fields, including pharmaceuticals and chemical research. The presence of the trifluoromethyl group and the amino group on the cyclohexane ring makes it a versatile intermediate for synthesizing various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone as the starting material.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Amination: The amino group is introduced through reductive amination, using reagents such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production methods focus on optimizing yield, purity, and cost-effectiveness. One such method involves the use of biocatalysts for the enantioselective synthesis of this compound, which offers high optical purity and selectivity .
化学反応の分析
Types of Reactions
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and cyclohexylamines, which can be further utilized in pharmaceutical synthesis .
科学的研究の応用
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of (1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- (1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol
- (1R,4R)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Uniqueness
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol is unique due to the specific positioning of the trifluoromethyl and amino groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
特性
分子式 |
C7H12F3NO |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5?,6-/m1/s1 |
InChIキー |
IJUVZQHBPFIBHU-PRJDIBJQSA-N |
異性体SMILES |
C1CC(C[C@](C1)(C(F)(F)F)O)N |
正規SMILES |
C1CC(CC(C1)(C(F)(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
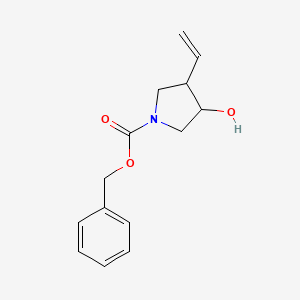
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)


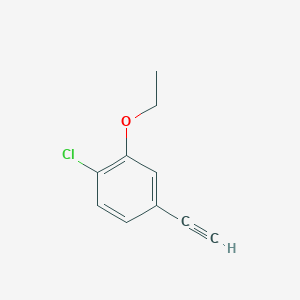
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)
